2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid is an aromatic heterocyclic compound that features a pyridine ring substituted with a chloro group at the second position, a fluorophenyl group at the fifth position, and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Coupling: The amino group is converted to a diazonium salt, which is then coupled with a fluorobenzene derivative to introduce the fluorophenyl group.
Carboxylation: The resulting intermediate undergoes carboxylation to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized for large-scale production. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts and solvents are selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, to create more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce amides or esters.
Scientific Research Applications
2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenylpyridine-4-carboxylic acid: Similar structure but lacks the fluorine atom, which may affect its chemical properties and biological activity.
2-Fluoro-5-(2-chlorophenyl)pyridine-4-carboxylic acid: Similar structure but with the positions of the chloro and fluoro groups reversed.
Uniqueness
2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and fluorophenyl groups can enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-5-8(12(16)17)9(6-15-11)7-3-1-2-4-10(7)14/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTZKRZLJMILRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673335 |
Source
|
Record name | 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214358-54-9 |
Source
|
Record name | 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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